tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane
Description
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane is a tert-butyldimethylsilyl (TBS) ether derivative featuring a strained trans-2-ethynylcyclopropoxy substituent. TBS ethers are widely employed as protecting groups for alcohols in organic synthesis due to their stability under acidic and basic conditions . The ethynylcyclopropoxy moiety introduces unique reactivity, combining the strain of the cyclopropane ring with the π-bond-rich ethynyl group, which may enable applications in click chemistry or transition-metal-catalyzed coupling reactions.
Properties
Molecular Formula |
C11H20OSi |
|---|---|
Molecular Weight |
196.36 g/mol |
IUPAC Name |
tert-butyl-(2-ethynylcyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3 |
InChI Key |
YOYLSMWOOPDUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC1C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane typically involves the reaction of tert-butylchlorodimethylsilane with trans-2-ethynylcyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to ensure the reaction conditions are maintained consistently. The reaction mixture is often subjected to distillation or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding epoxides or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane has several applications in scientific research, including:
Biology: Potential use in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a coupling agent in polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the cyclopropoxy and dimethylsilane moieties provide stability and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs of TBS ethers from the evidence, highlighting differences in substituents and functional groups:
Key Observations :
- Electronic Effects : The ethynyl group introduces sp-hybridized carbon atoms, enabling alkyne-specific reactions (e.g., cycloadditions), unlike halogenated analogs (e.g., 3-iodopropoxy-TBS ).
- Stability : Cyclopropane rings are prone to strain-driven rearrangements, whereas fused bicyclic systems (e.g., hexahydro-pentalenyloxy ) offer greater conformational stability.
Spectroscopic Data Comparison
NMR data for selected analogs (–4):
The ethynyl group in the target compound would likely show characteristic $^{13}\text{C}$ NMR signals near δ 70–90 (sp carbons), distinct from cyclopropane or alkyl signals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
